Dodecahydroterphenyl

Description

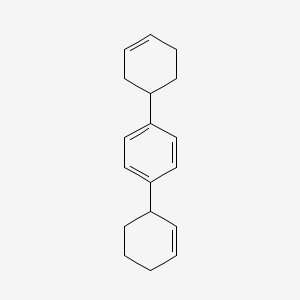

Structure

3D Structure

Properties

IUPAC Name |

1-cyclohex-2-en-1-yl-4-cyclohex-3-en-1-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22/c1-3-7-15(8-4-1)17-11-13-18(14-12-17)16-9-5-2-6-10-16/h1,3,5,9,11-16H,2,4,6-8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVBYFUMVFJKKNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CC(C1)C2=CC=C(C=C2)C3CCC=CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hydrogenated terphenyls is a clear, oily, pale-yellow liquid with a faint odor. A mixture of numerous compounds and isomers depending on the degree and conditions of hydrogenation The 40% hydrogenated mixture has bp: 340 °C, density: 1.00 g cm-3, and is insoluble in water. Used as a plasticizer and as a heat-transfer medium. Can be absorbed through the skin and by ingestion., Liquid, Clear, oily, pale-yellow liquids with a faint odor. [plasticizer/heat-transfer media]; [NIOSH], CLEAR OILY PALE YELLOW LIQUID WITH CHARACTERISTIC ODOUR., Clear, oily, pale-yellow liquids with a faint odor., Clear, oily, pale-yellow liquids with a faint odor. [plasticizer/heat-transfer media] | |

| Record name | HYDROGENATED TERPHENYLS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25032 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Terphenyl, hydrogenated | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydrogenated terphenyls | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/517 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | HYDROGENATED TERPHENYLS (40% HYDROGENATED) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1249 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HYDROGENATED TERPHENYLS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/444 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Hydrogenated terphenyls | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0330.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

644 °F at 760 mmHg (40% hydrogenated) (NIOSH, 2023), 340 °C, 644 °F (40% hydrogenated) | |

| Record name | HYDROGENATED TERPHENYLS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25032 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HYDROGENATED TERPHENYLS (40% HYDROGENATED) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1249 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HYDROGENATED TERPHENYLS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/444 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Hydrogenated terphenyls | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0330.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

315 °F (40% hydrogenated) (NIOSH, 2023), 315 °F (40% hydrogenated), 157 °C c.c. | |

| Record name | HYDROGENATED TERPHENYLS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25032 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hydrogenated terphenyls | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/517 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | HYDROGENATED TERPHENYLS (40% HYDROGENATED) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1249 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HYDROGENATED TERPHENYLS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/444 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Hydrogenated terphenyls | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0330.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Insoluble (NIOSH, 2023), Solubility in water: none, Insoluble | |

| Record name | HYDROGENATED TERPHENYLS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25032 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HYDROGENATED TERPHENYLS (40% HYDROGENATED) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1249 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Hydrogenated terphenyls | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0330.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.003 to 1.009 at 77 °F (40% hydrogenated) (NIOSH, 2023), Relative density (water = 1): 1.00, 1.003-1.009 (40% hydrogenated), (77 °F): 1.003-1.009 (40% hydrogenated) | |

| Record name | HYDROGENATED TERPHENYLS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25032 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HYDROGENATED TERPHENYLS (40% HYDROGENATED) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1249 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HYDROGENATED TERPHENYLS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/444 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Hydrogenated terphenyls | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0330.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

Relative vapor density (air = 1): 8.31 | |

| Record name | HYDROGENATED TERPHENYLS (40% HYDROGENATED) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1249 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

Vapor pressure, Pa at 25 °C: 13 | |

| Record name | HYDROGENATED TERPHENYLS (40% HYDROGENATED) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1249 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

61788-32-7 | |

| Record name | HYDROGENATED TERPHENYLS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25032 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dodecahydroterphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061788327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terphenyl, hydrogenated | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Terphenyl, hydrogenated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.225 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROGENATED TERPHENYLS (40% HYDROGENATED) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1249 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HYDROGENATED TERPHENYLS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/444 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Terphenyls, hydrogenated | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/WZ63B758.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-32 °C | |

| Record name | HYDROGENATED TERPHENYLS (40% HYDROGENATED) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1249 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Dodecahydroterphenyl Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecahydroterphenyls, the fully hydrogenated derivatives of terphenyls, are a class of saturated alicyclic hydrocarbons with significant potential in various industrial applications, including as heat transfer fluids, lubricants, and in drug development as hydrophobic scaffolds. The physicochemical properties of these compounds are critically dependent on the stereochemistry of the individual isomers. This technical guide provides a comprehensive overview of the available data on the physicochemical properties of dodecahydroterphenyl isomers, details the experimental methodologies for their characterization, and presents a logical workflow for their analysis.

Due to the inherent complexities in synthesizing and separating specific stereoisomers of this compound, much of the publicly available data pertains to isomeric mixtures, often from partially hydrogenated commercial products. This guide will present the data for these mixtures while also outlining the established analytical techniques that enable the separation and characterization of individual isomers.

Physicochemical Properties of this compound Isomers

Quantitative data for specific, isolated this compound isomers is scarce in readily available scientific literature. The majority of reported data is for "hydrogenated terphenyls," which are complex mixtures of various isomers of ortho-, meta-, and para-terphenyls at different stages of hydrogenation.[1] A common commercial product is a 40% hydrogenated mixture.[2][3][4]

The following table summarizes the available physicochemical data for these isomeric mixtures. It is important to note that these values represent the properties of a mixture and not of any single, pure isomer. The properties of individual isomers, particularly melting and boiling points, are expected to differ based on their specific stereochemistry (e.g., cis vs. trans configurations), which influences molecular packing and intermolecular forces.[5][6]

| Property | Value (for 40% Hydrogenated Terphenyl Mixture) | References |

| Appearance | Clear, oily, pale-yellow liquid with a faint odor | [2][3][4] |

| Molecular Weight | ~298 g/mol | [2] |

| Boiling Point | 340 °C at 760 mmHg | [2][3] |

| Melting Point | -32 °C | [2] |

| Freezing Point | 148 °C (likely a typo in the source, may refer to a different property or isomeric mixture) | [2] |

| Density | 1.00 g/cm³ | [2][3] |

| Flash Point | 157 °C (closed cup) | [2] |

| Autoignition Temperature | 374 °C | [2] |

| Vapor Pressure | 13 Pa at 25 °C | [2] |

| Water Solubility | Insoluble | [2][3] |

Experimental Protocols

The characterization of this compound isomers involves their separation followed by the determination of their physicochemical properties. The following sections detail the methodologies commonly employed for these purposes.

Isomer Separation

1. Gas Chromatography (GC)

Gas chromatography is a primary technique for separating the volatile isomers of this compound.[5] The separation is based on the differential partitioning of the isomers between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.

-

Principle: Isomers with different boiling points and polarities will exhibit different retention times in the GC column. Generally, more volatile (lower boiling point) and less polar isomers will elute first. Cis and trans isomers often show different retention times due to subtle differences in their molecular shape and intermolecular interactions.[5]

-

Typical Protocol:

-

Sample Preparation: The this compound isomer mixture is dissolved in a suitable volatile solvent (e.g., hexane, toluene).

-

Injection: A small volume of the sample is injected into the heated inlet of the gas chromatograph, where it is vaporized.

-

Separation: The vaporized sample is carried by an inert gas (e.g., helium, nitrogen) through a capillary column (e.g., a non-polar DB-5 or a slightly polar DB-17). The oven temperature is programmed to ramp up, allowing for the sequential elution of isomers.

-

Detection: As the separated isomers elute from the column, they are detected by a suitable detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). GC-MS allows for both quantification and structural elucidation of the individual isomers.[5]

-

2. High-Performance Liquid Chromatography (HPLC)

HPLC is another powerful technique for the separation of non-volatile or thermally labile isomers.

-

Principle: Separation is achieved based on the differential distribution of the isomers between a liquid mobile phase and a solid stationary phase packed in a column. Different column chemistries (e.g., normal-phase, reverse-phase) can be employed to optimize the separation.

-

Typical Protocol:

-

Sample Preparation: The isomer mixture is dissolved in a solvent compatible with the mobile phase.

-

Injection: The sample is injected into the mobile phase stream.

-

Separation: The mobile phase carries the sample through the HPLC column. The choice of stationary phase (e.g., silica for normal-phase, C18 for reverse-phase) and mobile phase composition (e.g., hexane/ethyl acetate for normal-phase, acetonitrile/water for reverse-phase) is critical for achieving separation.

-

Detection: Eluted isomers are detected using a UV detector (if they possess a chromophore, which dodecahydroterphenyls do not) or a more universal detector like a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD).

-

Physicochemical Property Determination

1. Melting Point

-

Method: Differential Scanning Calorimetry (DSC) or a traditional melting point apparatus can be used.

-

Protocol (DSC):

-

A small, accurately weighed sample of the purified isomer is placed in an aluminum pan.

-

The pan is sealed and placed in the DSC cell alongside an empty reference pan.

-

The temperature of the cell is increased at a constant rate.

-

The melting point is determined as the onset or peak of the endothermic transition in the DSC thermogram.

-

2. Boiling Point

-

Method: Ebulliometry or distillation-based methods. For small quantities, micro-boiling point determination methods can be used.

-

Protocol (Distillation):

-

The purified liquid isomer is placed in a distillation flask with a boiling chip.

-

A condenser and a thermometer are attached.

-

The flask is heated, and the temperature at which the liquid boils and its vapor is in equilibrium with the liquid is recorded as the boiling point. The pressure at which the measurement is made should also be recorded.

-

3. Solubility

-

Method: The equilibrium solubility method.

-

Protocol:

-

An excess amount of the purified isomer is added to a known volume of the solvent of interest (e.g., water, ethanol).

-

The mixture is agitated at a constant temperature for a sufficient time to reach equilibrium (typically 24-48 hours).

-

The saturated solution is then filtered or centrifuged to remove the undissolved solute.

-

The concentration of the isomer in the clear supernatant is determined using a suitable analytical technique (e.g., GC after extraction into a miscible solvent).

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the separation and characterization of this compound isomers.

Caption: A logical workflow for the analysis of this compound isomers.

References

- 1. Hydrogenated Terphenyl: Production, Applications, and Health Concerns_Chemicalbook [chemicalbook.com]

- 2. Terphenyl, hydrogenated | 61788-32-7 [chemicalbook.com]

- 3. HYDROGENATED TERPHENYLS | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. This compound | 61788-32-7 | Benchchem [benchchem.com]

- 6. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry [openoregon.pressbooks.pub]

An In-depth Technical Guide to the Stereoisomer Separation and Characterization of Dodecahydroterphenyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dodecahydroterphenyl, a fully saturated derivative of terphenyl, presents a significant challenge in stereoisomer separation and characterization due to the potential for a large number of stereoisomers arising from the multiple chiral centers generated during hydrogenation. This technical guide provides a comprehensive overview of the core methodologies for the synthesis, separation, and structural elucidation of this compound stereoisomers. It is designed to furnish researchers, scientists, and drug development professionals with the necessary knowledge to navigate the complexities of handling these alicyclic compounds. The guide details experimental protocols for chromatographic separation techniques, including Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Supercritical Fluid Chromatography (SFC), and delves into advanced spectroscopic and crystallographic methods for unambiguous stereochemical assignment. All quantitative data is summarized in structured tables, and key experimental workflows are visualized using Graphviz diagrams to facilitate clear understanding.

Introduction

This compound, also known as perhydroterphenyl, is a saturated alicyclic hydrocarbon with the molecular formula C₁₈H₃₂. It is produced by the complete hydrogenation of terphenyl isomers (ortho-, meta-, or para-terphenyl). The hydrogenation process converts the three aromatic rings into cyclohexane rings, creating multiple stereocenters and resulting in a complex mixture of stereoisomers.[1] The physical and chemical properties of the individual stereoisomers can vary significantly, impacting their applications in fields such as high-performance lubricants, heat transfer fluids, and as scaffolds in medicinal chemistry.[1] Therefore, the effective separation and rigorous characterization of these stereoisomers are of paramount importance for both fundamental research and industrial applications. This guide will provide a detailed exploration of the techniques employed for this purpose.

Synthesis of this compound Stereoisomer Mixtures

The primary route to this compound is the catalytic hydrogenation of the corresponding terphenyl isomer. The stereochemical outcome of this reaction is highly dependent on the reaction conditions, which can be tuned to favor certain stereoisomers.

Key Factors Influencing Stereoselectivity

The stereoselectivity of the hydrogenation of terphenyl is influenced by several key experimental parameters:

-

Catalyst: The choice of catalyst plays a crucial role. Heterogeneous catalysts such as platinum (Pt) on carbon, palladium (Pd) on carbon, and Raney Nickel are commonly used.[1] The catalyst surface and its interaction with the substrate can influence the direction of hydrogen addition.

-

Solvent: The polarity of the solvent can affect the adsorption of the terphenyl molecule onto the catalyst surface, thereby influencing the stereochemical course of the hydrogenation.[1]

-

Temperature and Pressure: These parameters primarily affect the reaction rate but can also have an impact on the equilibrium between different stereoisomers, particularly at higher temperatures where isomerization can occur.[1]

General Experimental Protocol for Hydrogenation of p-Terphenyl

This protocol provides a general procedure for the synthesis of a mixture of this compound stereoisomers from p-terphenyl.

Materials:

-

p-Terphenyl

-

10% Platinum on activated carbon (Pt/C)

-

Ethanol (or other suitable solvent)

-

High-pressure autoclave equipped with a stirrer and temperature control

-

Hydrogen gas source

Procedure:

-

A solution of p-terphenyl in ethanol is placed in a high-pressure autoclave.

-

The Pt/C catalyst is added to the solution (typically 5-10% by weight relative to the substrate).

-

The autoclave is sealed and purged several times with nitrogen gas to remove any oxygen.

-

The vessel is then pressurized with hydrogen gas to the desired pressure (e.g., 50-100 atm).

-

The mixture is heated to the desired temperature (e.g., 100-150 °C) and stirred vigorously.

-

The reaction is monitored by measuring the hydrogen uptake. The reaction is considered complete when hydrogen consumption ceases.

-

After cooling to room temperature, the excess hydrogen is carefully vented.

-

The catalyst is removed by filtration through a pad of Celite.

-

The solvent is removed under reduced pressure to yield the crude mixture of this compound stereoisomers.

Table 1: Illustrative Reaction Conditions for Terphenyl Hydrogenation

| Parameter | Condition | Influence on Stereoselectivity |

| Catalyst | 5% Pt/C | Can favor the formation of cis isomers. |

| Solvent | Cyclohexane | Non-polar solvent, may lead to different isomer ratios compared to polar solvents. |

| Temperature | 120 °C | Higher temperatures can lead to isomerization. |

| H₂ Pressure | 80 atm | Higher pressure generally increases the reaction rate. |

Separation of this compound Stereoisomers

The separation of the complex mixture of this compound stereoisomers is a challenging task due to their similar physical properties. Chromatographic techniques are the most powerful tools for this purpose.

Gas Chromatography (GC)

Gas chromatography is a primary technique for the separation of volatile and thermally stable compounds like this compound. The choice of the stationary phase is critical for achieving separation of the stereoisomers.

Experimental Protocol for GC Separation:

-

Instrument: Gas chromatograph equipped with a flame ionization detector (FID) or mass spectrometer (MS).

-

Column: A high-resolution capillary column is essential. Common choices include non-polar phases (e.g., DB-5, HP-5ms) or more polar phases for enhanced selectivity.

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1-2 mL/min).

-

Injector Temperature: 250-300 °C.

-

Oven Temperature Program: A temperature gradient is typically employed to ensure good separation of all isomers. For example, starting at 100 °C, holding for 2 minutes, then ramping to 280 °C at a rate of 5 °C/min, and holding for 10 minutes.

-

Detector Temperature: 300 °C.

Table 2: Hypothetical GC Retention Data for this compound Isomers on a DB-5 Column

| Stereoisomer | Retention Time (min) |

| Isomer 1 | 25.4 |

| Isomer 2 | 25.9 |

| Isomer 3 | 26.3 |

| Isomer 4 | 27.1 |

Note: This data is illustrative. Actual retention times will depend on the specific isomers and the exact chromatographic conditions.

High-Performance Liquid Chromatography (HPLC)

HPLC offers a wide range of stationary and mobile phases, providing versatility in separating this compound stereoisomers. Both normal-phase and reversed-phase chromatography can be employed.

Experimental Protocol for HPLC Separation:

-

Instrument: HPLC system with a UV detector (detection at low wavelength, e.g., 210 nm) or a refractive index (RI) detector.

-

Column:

-

Normal-Phase: Silica or alumina columns with non-polar mobile phases (e.g., hexane, heptane).

-

Reversed-Phase: C18 or C8 columns with polar mobile phases (e.g., acetonitrile, methanol, water mixtures).

-

-

Mobile Phase: Isocratic or gradient elution can be used. For example, a gradient of acetonitrile in water on a C18 column.

-

Flow Rate: 0.5-1.5 mL/min.

-

Column Temperature: Typically maintained at a constant temperature (e.g., 30-40 °C) to ensure reproducible retention times.

Supercritical Fluid Chromatography (SFC)

SFC is a powerful technique that combines the advantages of both GC and HPLC. It uses a supercritical fluid, typically carbon dioxide, as the mobile phase, often with a co-solvent. SFC can provide high-efficiency separations of stereoisomers.

Experimental Protocol for SFC Separation:

-

Instrument: SFC system with a back-pressure regulator and a suitable detector (e.g., UV, MS).

-

Column: Chiral stationary phases (CSPs) are often used for enantiomeric separations, while standard phases like silica or diol can be effective for diastereomers.

-

Mobile Phase: Supercritical CO₂ with a polar modifier such as methanol or ethanol.

-

Flow Rate: 2-4 mL/min.

-

Back Pressure: 100-200 bar.

-

Column Temperature: 35-50 °C.

Characterization of this compound Stereoisomers

Once the stereoisomers have been separated, their absolute and relative stereochemistry must be determined. A combination of spectroscopic and crystallographic techniques is typically required for unambiguous characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of molecules in solution. For this compound stereoisomers, both ¹H and ¹³C NMR, along with 2D NMR techniques, are essential.

¹H NMR Spectroscopy:

-

The proton NMR spectra of this compound isomers are often complex due to extensive signal overlap in the aliphatic region (typically 1.0-2.5 ppm).

-

The chemical shifts and coupling constants of the methine protons on the cyclohexane rings are particularly informative for determining the relative stereochemistry (axial vs. equatorial orientations).

¹³C NMR Spectroscopy:

-

¹³C NMR provides information on the number of non-equivalent carbon atoms, which can help to determine the symmetry of the molecule.

-

The chemical shifts of the cyclohexane carbons are sensitive to their stereochemical environment.

2D NMR Spectroscopy:

-

COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin coupling networks, helping to trace the connectivity within each cyclohexane ring.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is useful for assigning quaternary carbons and linking the cyclohexane rings.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons. NOE correlations between protons on different rings or within the same ring can be used to determine the relative stereochemistry.

Table 3: Representative ¹³C NMR Chemical Shifts for Cyclohexane Carbons

| Carbon Position | Axial Substituent (ppm) | Equatorial Substituent (ppm) |

| C1 | 30-35 | 35-40 |

| C2, C6 | 25-30 | 30-35 |

| C3, C5 | 20-25 | 25-30 |

| C4 | 25-30 | 25-30 |

Note: These are approximate ranges and can vary depending on the specific substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the this compound isomers and to confirm their elemental composition through high-resolution mass spectrometry (HRMS). The fragmentation patterns in the mass spectrum can sometimes provide clues about the substitution pattern of the cyclohexane rings, but are generally not sufficient to distinguish between stereoisomers.

X-ray Crystallography

For stereoisomers that can be obtained as single crystals, X-ray crystallography provides an unambiguous determination of the absolute and relative stereochemistry in the solid state. This technique is the gold standard for structural elucidation and can be used to confirm the assignments made by NMR spectroscopy.

Experimental Protocol for X-ray Crystallography:

-

Crystallization: Single crystals of the purified stereoisomer are grown by slow evaporation of a suitable solvent, slow cooling of a saturated solution, or vapor diffusion.

-

Data Collection: A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

-

Structure Solution and Refinement: The diffraction data are used to solve the crystal structure and refine the atomic positions, providing a detailed 3D model of the molecule.

Conclusion

The separation and characterization of this compound stereoisomers is a complex but essential task for understanding their properties and unlocking their full potential in various applications. This technical guide has outlined the key methodologies, from synthesis and separation to detailed structural characterization. A systematic approach combining high-resolution chromatography with advanced spectroscopic techniques, particularly 2D NMR, is crucial for tackling this challenge. For crystalline isomers, X-ray crystallography provides the ultimate confirmation of stereochemistry. The protocols and data presented herein serve as a valuable resource for researchers in the field, enabling them to design and execute effective strategies for the isolation and characterization of these fascinating molecules.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Catalytic Hydrogenation of Terphenyl to Dodecahydroterphenyl

The complete catalytic hydrogenation of terphenyl isomers to their corresponding this compound (also known as perhydroterphenyl) counterparts is a significant transformation in synthetic chemistry. Dodecahydroterphenyls find applications as high-temperature lubricants, heat transfer fluids, and potentially as scaffolds in drug discovery due to their rigid and well-defined three-dimensional structures. This technical guide provides a comprehensive overview of the core aspects of this hydrogenation process, including the catalysts employed, detailed experimental methodologies, and a summary of the available quantitative data.

Catalytic Systems for Terphenyl Hydrogenation

The selection of an appropriate catalyst is paramount for achieving complete and efficient hydrogenation of the aromatic rings in terphenyls while minimizing side reactions. The most commonly employed catalysts for this transformation are based on noble metals, with platinum and palladium showing significant efficacy. Raney Nickel is also a viable, more cost-effective alternative.

-

Platinum on Carbon (Pt/C): This is a widely used and effective catalyst for the hydrogenation of aromatic compounds. It typically requires high pressure and temperature to achieve complete saturation of the terphenyl rings.

-

Palladium on Carbon (Pd/C): Another common choice for aromatic hydrogenation, Pd/C can sometimes offer different selectivity compared to platinum-based catalysts.

-

Raney Nickel: A spongy, highly active form of nickel, this catalyst is a cost-effective option for large-scale hydrogenations. It often requires careful handling due to its pyrophoric nature when dry.

-

Rhodium-based Catalysts: While less common for this specific transformation, rhodium catalysts are known for their high activity in aromatic hydrogenation and may offer advantages under milder conditions.

Experimental Protocols

While detailed, step-by-step protocols for the complete hydrogenation of terphenyl to this compound are not extensively detailed in publicly available literature, a generalized procedure can be constructed based on the hydrogenation of other polyaromatic hydrocarbons and the specific information that is available.

General Experimental Workflow for Catalytic Hydrogenation of Terphenyl

A Technical Guide to the Structural Elucidation of Dodecahydroterphenyl Isomers Using NMR Spectroscopy

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dodecahydroterphenyls, the fully hydrogenated analogues of terphenyls, represent a class of saturated alicyclic hydrocarbons with significant structural complexity. The hydrogenation of the three aromatic rings of ortho-, meta-, or para-terphenyl precursors results in a variety of stereoisomers. The challenge lies in the unambiguous determination of the stereochemistry at the multiple chiral centers, particularly concerning the relative orientations (cis/trans) of the cyclohexane rings. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose, providing detailed insights into connectivity and spatial relationships. This guide outlines the comprehensive NMR methodologies required for the structural elucidation of these complex isomers.

Logical Framework for Isomer Identification

The structural elucidation process begins with the foundational understanding of the possible isomers and progresses through a systematic series of NMR experiments. Each experiment provides a layer of information that, when combined, resolves the complete chemical and stereochemical structure.

Figure 1: Logical workflow for the identification of this compound isomers.

Core NMR Techniques and Data Interpretation

A multi-dimensional NMR approach is essential. While 1D spectra provide initial insights, 2D correlation experiments are required to piece together the full structure.

One-Dimensional (1D) NMR: ¹H and ¹³C

-

¹H NMR: Provides information on the number of distinct proton environments, their integration (ratio), and coupling patterns (J-coupling). In dodecahydroterphenyls, the highly saturated, non-aromatic nature results in a complex, overlapping aliphatic region (typically 0.8-2.5 ppm), making definitive assignment from ¹H NMR alone impossible.

-

¹³C NMR & DEPT: Reveals the number of unique carbon environments. Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) are used to distinguish between CH, CH₂, and CH₃ groups, which is fundamental for subsequent 2D spectral assignments.

Two-Dimensional (2D) NMR: Building the Molecular Framework

The combination of COSY, HSQC, and HMBC experiments allows for the assembly of the carbon skeleton and the assignment of attached protons.

Figure 2: Core 2D NMR experiments for structural elucidation.

-

COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks within each individual cyclohexane ring.

-

HSQC (Heteronuclear Single Quantum Coherence): Maps each proton signal to its directly attached carbon atom, providing definitive ¹H-¹³C one-bond correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): Crucial for connecting the cyclohexane rings. It reveals correlations between protons and carbons that are two or three bonds apart, providing evidence of the linkages between the different cyclic fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): This is the key experiment for determining stereochemistry. NOE correlations are observed between protons that are close in 3D space (< 5 Å), irrespective of their bonding connectivity. For dodecahydroterphenyls, NOESY can distinguish between cis and trans ring junctions by identifying spatial proximity between axial and equatorial protons on adjacent rings.

Illustrative Data Presentation

The following tables represent hypothetical but realistic NMR data for two distinct isomers of p-dodecahydroterphenyl. This format allows for a clear, comparative analysis of the key structural features.

Table 1: Illustrative NMR Data for an all-trans p-Dodecahydroterphenyl Isomer

| Position | δ ¹³C (ppm) | δ ¹H (ppm) | Multiplicity | J (Hz) | Key NOESY Correlations |

|---|---|---|---|---|---|

| C1 | 44.2 | 1.75 | m | - | H-2ax, H-6ax |

| C2/C6 | 33.5 | 1.88 (ax) | ddd | 12.5, 12.5, 3.0 | H-1, H-3ax |

| 1.25 (eq) | ddd | 12.5, 3.0, 3.0 | H-3eq | ||

| C3/C5 | 27.0 | 1.65 (ax) | m | - | H-2ax, H-4ax |

| 1.15 (eq) | m | - | H-2eq, H-4eq | ||

| C4 | 43.8 | 1.72 | m | - | H-3ax, H-5ax |

| C1' | 44.1 | 1.74 | m | - | H-2'ax, H-6'ax |

| C2'/C6' | 33.6 | 1.89 (ax) | ddd | 12.5, 12.5, 3.0 | H-1', H-3'ax |

| 1.26 (eq) | ddd | 12.5, 3.0, 3.0 | H-3'eq | ||

| C3'/C5' | 27.1 | 1.66 (ax) | m | - | H-2'ax, H-4' |

| | | 1.16 (eq) | m | - | H-2'eq, H-4' |

Table 2: Illustrative NMR Data for a cis,cis p-Dodecahydroterphenyl Isomer

| Position | δ ¹³C (ppm) | δ ¹H (ppm) | Multiplicity | J (Hz) | Key NOESY Correlations |

|---|---|---|---|---|---|

| C1 | 40.1 | 2.10 | m | - | H-2ax, H-6ax, H-1' |

| C2/C6 | 30.5 | 1.95 (ax) | ddd | 12.0, 12.0, 3.5 | H-1, H-3ax |

| 1.35 (eq) | ddd | 12.0, 3.5, 3.5 | H-3eq | ||

| C3/C5 | 26.8 | 1.70 (ax) | m | - | H-2ax, H-4ax |

| 1.20 (eq) | m | - | H-2eq, H-4eq | ||

| C4 | 39.9 | 2.08 | m | - | H-3ax, H-5ax, H-1'' |

| C1' | 40.2 | 2.11 | m | - | H-2'ax, H-6'ax, H-1 |

| C2'/C6' | 30.6 | 1.96 (ax) | ddd | 12.0, 12.0, 3.5 | H-1', H-3'ax |

| 1.36 (eq) | ddd | 12.0, 3.5, 3.5 | H-3'eq | ||

| C3'/C5' | 26.9 | 1.71 (ax) | m | - | H-2'ax, H-4' |

| | | 1.21 (eq) | m | - | H-2'eq, H-4' |

Note: The bolded NOESY correlations in Table 2 (e.g., between H-1 and H-1') would be indicative of a cis-junction, where protons on adjacent rings are in close spatial proximity.

Experimental Protocols

The following are generalized but detailed methodologies for acquiring the necessary NMR data for this compound isomers.

Sample Preparation

-

Compound Purity: Ensure the sample is of high purity (>95%), as impurities can complicate spectral analysis.

-

Solvent: Dissolve 5-10 mg of the purified isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆). The choice of solvent can sometimes influence chemical shifts and aid in resolving overlapping signals.

-

Filtering: Filter the solution through a small plug of glass wool directly into a 5 mm NMR tube to remove any particulate matter.

-

Degassing: For high-quality NOESY data, it is advisable to degas the sample to remove dissolved oxygen, which is paramagnetic and can interfere with the Nuclear Overhauser Effect. This can be done via several freeze-pump-thaw cycles.

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (≥500 MHz) equipped with a cryoprobe for optimal sensitivity and resolution.

-

1D ¹H NMR:

-

Pulse Program: Standard single-pulse (zg30).

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 3-4 seconds.

-

Relaxation Delay (d1): 2-5 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

-

1D ¹³C{¹H} NMR:

-

Pulse Program: Standard proton-decoupled (zgpg30).

-

Spectral Width: 220-250 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2-5 seconds.

-

Number of Scans: 1024-4096, depending on concentration.

-

-

2D COSY:

-

Pulse Program: Gradient-selected (cosygpmf).

-

Data Points: 2048 (F2) x 256-512 (F1).

-

Spectral Width: Same as 1D ¹H in both dimensions.

-

Number of Scans: 4-16 per increment.

-

-

2D HSQC:

-

Pulse Program: Gradient-selected with sensitivity enhancement (hsqcedetgpsisp2.3).

-

Data Points: 2048 (F2) x 256-512 (F1).

-

Spectral Width: 12-16 ppm (F2, ¹H) x 100-150 ppm (F1, ¹³C).

-

Number of Scans: 8-32 per increment.

-

-

2D HMBC:

-

Pulse Program: Gradient-selected (hmbcgplpndqf).

-

Data Points: 2048 (F2) x 256-512 (F1).

-

Spectral Width: 12-16 ppm (F2, ¹H) x 200-220 ppm (F1, ¹³C).

-

Long-Range Coupling Delay: Optimized for 8-10 Hz.

-

Number of Scans: 16-64 per increment.

-

-

2D NOESY:

-

Pulse Program: Gradient-selected (noesygpph).

-

Data Points: 2048 (F2) x 256-512 (F1).

-

Spectral Width: Same as 1D ¹H in both dimensions.

-

Mixing Time (d8): 500-800 ms (a range of mixing times may be beneficial).

-

Number of Scans: 16-64 per increment.

-

Data Processing

-

Software: Use standard NMR processing software (e.g., TopSpin, MestReNova, VnmrJ).

-

Apodization: Apply a sine-bell or squared sine-bell window function to both dimensions of 2D spectra to improve resolution.

-

Phasing and Baseline Correction: Carefully phase all spectra and apply baseline correction algorithms to ensure accurate integration and peak picking.

-

Referencing: Calibrate the ¹H spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and the ¹³C spectra accordingly (e.g., CDCl₃ at 77.16 ppm).

Conclusion

The structural elucidation of this compound isomers is a non-trivial task that relies on the synergistic application of a suite of NMR experiments. While 1D NMR provides a preliminary overview, the unambiguous assignment of the covalent framework and, most critically, the stereochemistry, is only achievable through a detailed analysis of 2D COSY, HSQC, HMBC, and NOESY spectra. The methodologies and workflows described herein provide a robust framework for researchers to confidently determine the precise three-dimensional structure of these and other complex saturated alicyclic molecules.

Navigating Reaction Selectivity: A Technical Guide to Kinetic and Thermodynamic Control in Terphenyl Hydrogenation

For Immediate Release

This technical guide provides an in-depth exploration of the principles of kinetic versus thermodynamic control as they apply to the catalytic hydrogenation of terphenyl isomers. Designed for researchers, scientists, and professionals in drug development, this document outlines the theoretical framework, experimental considerations, and potential product outcomes in these complex reactions. While specific quantitative data for terphenyl hydrogenation is not extensively available in the public domain, this guide presents a comprehensive overview based on established principles of organic chemistry and catalysis, supplemented with illustrative data to guide experimental design.

Introduction: The Dichotomy of Reaction Control

In chemical reactions where multiple products can be formed, the distribution of these products is often governed by two distinct regimes: kinetic control and thermodynamic control. Understanding which regime is dominant is paramount for directing a reaction toward a desired outcome.

-

Kinetic Control: At lower reaction temperatures and shorter reaction times, the product that is formed the fastest will predominate. This "kinetic product" is the result of the reaction pathway with the lowest activation energy.

-

Thermodynamic Control: At higher temperatures and longer reaction times, the system can reach equilibrium. Under these conditions, the most stable product, the "thermodynamic product," will be the major component of the product mixture, irrespective of the rate at which it is formed.

The selective hydrogenation of terphenyls—a class of aromatic hydrocarbons consisting of a central benzene ring substituted with two phenyl groups—presents a compelling case study for the application of these principles. The three isomers, ortho-, meta-, and para-terphenyl, offer different steric and electronic environments that can influence the course of their hydrogenation.

Catalytic Hydrogenation of Terphenyls

The addition of hydrogen to the aromatic rings of terphenyls is typically achieved through catalytic hydrogenation, employing a heterogeneous catalyst, most commonly a noble metal like platinum or palladium supported on carbon. The general order of reactivity for the hydrogenation of terphenyl isomers has been observed as: p-terphenyl > m-terphenyl > o-terphenyl[1]. This trend is likely influenced by the steric hindrance around the central phenyl ring, which is greatest in the o-isomer.

The hydrogenation can proceed in a stepwise manner, with the potential for a multitude of partially and fully hydrogenated products. The challenge and the opportunity lie in selectively controlling the extent and stereochemistry of this hydrogenation.

Illustrative Data on Product Distribution

Due to a lack of comprehensive experimental studies detailing product distributions under varying conditions, the following tables present illustrative data to conceptualize the principles of kinetic and thermodynamic control in the hydrogenation of p-terphenyl. This data is hypothetical and intended to serve as a guide for experimental design.

Table 1: Illustrative Product Distribution in the Hydrogenation of p-Terphenyl under Kinetic Control

| Temperature (°C) | Reaction Time (hours) | Catalyst | Pressure (atm) | Product A (Kinetic) (%) | Product B (Thermodynamic) (%) | Other Products (%) |

| 80 | 1 | 5% Pt/C | 50 | 75 | 15 | 10 |

| 100 | 1 | 5% Pt/C | 50 | 65 | 25 | 10 |

| 120 | 1 | 5% Pt/C | 50 | 50 | 40 | 10 |

Table 2: Illustrative Product Distribution in the Hydrogenation of p-Terphenyl under Thermodynamic Control

| Temperature (°C) | Reaction Time (hours) | Catalyst | Pressure (atm) | Product A (Kinetic) (%) | Product B (Thermodynamic) (%) | Other Products (%) |

| 180 | 24 | 5% Pt/C | 70 | 10 | 85 | 5 |

| 200 | 24 | 5% Pt/C | 70 | 5 | 90 | 5 |

| 220 | 24 | 5% Pt/C | 70 | <5 | >90 | <5 |

Experimental Protocols

The following provides a general, adaptable experimental protocol for the catalytic hydrogenation of a terphenyl isomer. Researchers should optimize conditions based on the specific isomer and desired product.

Objective: To selectively hydrogenate a terphenyl isomer under controlled conditions to favor either the kinetic or thermodynamic product.

Materials:

-

Terphenyl isomer (o-, m-, or p-)

-

Solvent (e.g., ethanol, ethyl acetate, or cyclohexane)

-

Hydrogenation catalyst (e.g., 5 wt.% Platinum on activated carbon, 10 wt.% Palladium on activated carbon)

-

High-pressure autoclave reactor equipped with a magnetic stirrer, thermocouple, and pressure gauge

-

Hydrogen gas (high purity)

-

Inert gas (e.g., nitrogen or argon) for purging

-

Filtration apparatus (e.g., Celite or a syringe filter)

-

Rotary evaporator

-

Analytical instrumentation for product analysis (e.g., Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy)

Procedure:

-

Reactor Preparation:

-

Thoroughly clean and dry the autoclave reactor.

-

Add the terphenyl isomer and the solvent to the reactor. A typical substrate concentration is in the range of 5-10% (w/v).

-

Carefully add the hydrogenation catalyst. The catalyst loading is typically 1-5 mol% relative to the substrate.

-

-

Purging:

-

Seal the reactor.

-

Purge the reactor with an inert gas (nitrogen or argon) three to five times to remove any residual air.

-

-

Reaction:

-

Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 atm).

-

Begin stirring and heat the reactor to the target temperature.

-

For Kinetic Control: Use lower temperatures (e.g., 80-120°C) and shorter reaction times (e.g., 1-4 hours). Monitor the reaction progress closely to stop it before equilibrium is reached.

-

For Thermodynamic Control: Employ higher temperatures (e.g., 180-220°C) and longer reaction times (e.g., 12-24 hours) to allow the reaction to reach equilibrium.

-

-

-

Work-up:

-

After the desired reaction time, cool the reactor to room temperature.

-

Carefully vent the excess hydrogen gas in a well-ventilated fume hood.

-

Purge the reactor with an inert gas.

-

Open the reactor and filter the reaction mixture to remove the catalyst. The filtration can be done through a pad of Celite or a suitable filter membrane.

-

Remove the solvent from the filtrate using a rotary evaporator to obtain the crude product.

-

-

Analysis:

-

Analyze the crude product using appropriate analytical techniques (GC-MS, HPLC, NMR) to determine the product distribution and identify the major and minor components.

-

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the conceptual framework of kinetic versus thermodynamic control and a typical experimental workflow.

Caption: Reaction pathways for kinetic and thermodynamic control.

Caption: General experimental workflow for terphenyl hydrogenation.

Conclusion

References

Quantum Chemical Calculations for Dodecahydroterphenyl Stability: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dodecahydroterphenyls, the fully hydrogenated derivatives of terphenyls, present a complex stereochemical landscape with a multitude of potential isomers. The relative thermodynamic stability of these isomers is a critical parameter influencing their potential applications, from high-density fuels to novel pharmaceutical scaffolds. This technical guide outlines a comprehensive computational workflow for determining the relative stabilities of dodecahydroterphenyl isomers using quantum chemical calculations. In the absence of extensive experimental data for this specific class of molecules, this guide provides a robust theoretical framework for researchers to predict and understand the energetic landscape of these complex alicyclic compounds.

Introduction: The Importance of Isomer Stability

The three-dimensional structure of a molecule is intrinsically linked to its physical, chemical, and biological properties. For molecules with multiple stereoisomers, such as the various forms of this compound, understanding the relative stability of each isomer is paramount. The most stable isomers will be the most prevalent at thermodynamic equilibrium, and their properties will dominate the characteristics of any isomeric mixture.

Quantum chemical calculations offer a powerful in-silico approach to determine the relative energies of isomers with a high degree of accuracy. By solving the electronic Schrödinger equation, these methods can provide fundamental thermodynamic data, such as enthalpies and Gibbs free energies, which are essential for predicting isomer populations and reactivity.

Computational Methodology: A Step-by-Step Protocol

The determination of the relative stability of this compound isomers involves a multi-step computational workflow. This protocol is designed to systematically identify all relevant conformers for each stereoisomer and then calculate their energies at a high level of theory.

Initial Structure Generation

The first step is to generate the three-dimensional structures of all possible stereoisomers of the this compound of interest (ortho-, meta-, or para-). This can be accomplished using molecular building software. For each stereoisomer, a conformational search is necessary to identify low-energy conformers. This can be performed using molecular mechanics force fields (e.g., MMFF94) as a computationally inexpensive way to explore the potential energy surface.

Quantum Chemical Calculations

Once a set of low-energy conformers for each stereoisomer is identified, quantum chemical calculations are employed for more accurate energy determination.

2.2.1. Choice of Software

A variety of software packages are available for performing quantum chemical calculations.[1][2][3] Common choices include:

-

Gaussian: A widely used commercial package with a broad range of methods.

-

ORCA: A powerful and free academic package.

-

Q-Chem: A comprehensive commercial quantum chemistry software.[3]

-

PySCF: An open-source Python-based platform for quantum chemistry.[1]

2.2.2. Selection of Theoretical Method and Basis Set

The choice of the theoretical method and basis set is crucial for obtaining accurate results and represents a trade-off between computational cost and accuracy.[4][5][6]

-

Theoretical Method: Density Functional Theory (DFT) is a popular choice for systems of this size, offering a good balance of accuracy and computational efficiency.[4][7][8] Recommended functionals for conformational and relative energy calculations of organic molecules include:

-

Basis Set: The basis set describes the atomic orbitals used in the calculation. A larger basis set provides a more accurate description but increases computational time. A common and effective strategy is to use a smaller basis set for initial geometry optimizations and a larger one for the final single-point energy calculation.[4]

-

Geometry Optimization and Frequency Calculations: A Pople-style basis set like 6-31G(d) is often sufficient.

-

Single-Point Energy Calculations: A larger basis set, such as 6-311+G(2d,p) or a correlation-consistent basis set like cc-pVTZ , is recommended for more accurate energies.

-

Geometry Optimization

Each conformer identified in the initial search must be fully optimized at the chosen level of theory (e.g., B3LYP/6-31G(d)). This process finds the stationary point on the potential energy surface corresponding to a local minimum for that conformer.

Frequency Calculations

Following geometry optimization, a frequency calculation is performed at the same level of theory. This serves two critical purposes:

-

Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure is a true local minimum on the potential energy surface.

-

Thermodynamic Data: The frequency calculation provides the zero-point vibrational energy (ZPVE), thermal energy, enthalpy, and entropy, which are necessary to calculate the Gibbs free energy at a specific temperature (e.g., 298.15 K).

Single-Point Energy Calculation

To obtain more accurate electronic energies, a single-point energy calculation is performed on the optimized geometries using a larger basis set (e.g., 6-311+G(2d,p)). This approach, where a more computationally expensive method is used on a geometry optimized with a less expensive one, often provides a good balance of accuracy and efficiency.

Analysis of Results

The final step is to combine the results to determine the relative stabilities of the isomers. The Gibbs free energy (G) is the most relevant thermodynamic potential for determining the relative populations of isomers at equilibrium. It is calculated as:

G = E_electronic + G_thermal_correction

where E_electronic is the electronic energy from the single-point calculation and G_thermal_correction is obtained from the frequency calculation.

The relative Gibbs free energy (ΔG) for each isomer is then calculated with respect to the most stable isomer. The population of each isomer at a given temperature can be estimated using the Boltzmann distribution.

Data Presentation

The quantitative results of the quantum chemical calculations should be summarized in clear and well-structured tables for easy comparison.

Table 1: Calculated Energies for Dodecahydro-p-terphenyl Isomers

| Isomer/Conformer | Electronic Energy (Hartree) at M06-2X/6-311+G(2d,p) | Thermal Correction to Gibbs Free Energy (Hartree) at B3LYP/6-31G(d) | Absolute Gibbs Free Energy (Hartree) | Relative Gibbs Free Energy (kcal/mol) |

| Isomer A - Conf 1 | Calculated Value | Calculated Value | Calculated Value | 0.00 |

| Isomer A - Conf 2 | Calculated Value | Calculated Value | Calculated Value | Calculated Value |

| Isomer B - Conf 1 | Calculated Value | Calculated Value | Calculated Value | Calculated Value |

| Isomer C - Conf 1 | Calculated Value | Calculated Value | Calculated Value | Calculated Value |

| ... | ... | ... | ... | ... |

Table 2: Key Geometric Parameters for the Most Stable Isomer

| Parameter | Value |

| C-C Bond Lengths (Å) | Calculated Range |

| C-H Bond Lengths (Å) | Calculated Range |

| Dihedral Angles (°) | Key Dihedral Angles |

Visualizations

Visual representations are crucial for understanding the complex relationships in a computational chemistry workflow and the structural differences between isomers.

Caption: Computational workflow for determining isomer stability.

References

- 1. density functional theory - What software shall I use for DFT on an organic molecule? - Matter Modeling Stack Exchange [mattermodeling.stackexchange.com]

- 2. GAMESS: Open Source Quantum Chemistry Software | Ames Laboratory [ameslab.gov]

- 3. Q-Chem 6.3 | Fast, Accurate, Robust Chemistry Simulations | Q-Chem [q-chem.com]

- 4. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A -value estimation as a benchmark test - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06783A [pubs.rsc.org]

- 5. Reddit - The heart of the internet [reddit.com]

- 6. How to choose the best method and basis set for a calculation in computational chemistry? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 7. density functional theory - Approaches to understanding different relative energies between semiempirical and DFT methods - Matter Modeling Stack Exchange [mattermodeling.stackexchange.com]

- 8. How reliable is DFT in predicting relative energies of polycyclic aromatic hydrocarbon isomers? comparison of functionals from different rungs of jacob's ladder - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enduring Legacy of Hydrogenated Terphenyls: A Journey from Nuclear Reactors to Modern Industry

An in-depth technical guide for researchers, scientists, and drug development professionals on the historical development, synthesis, and applications of hydrogenated terphenyls.

Hydrogenated terphenyls, a class of aromatic hydrocarbons, have carved a unique niche in the annals of chemical engineering and materials science. Initially developed for the demanding environment of nuclear reactors, their exceptional thermal stability and desirable physical properties have led to their adoption in a wide array of industrial applications. This guide delves into the historical evolution of hydrogenated terphenyls, providing a comprehensive overview of their synthesis, a detailed compilation of their physical and chemical properties, and a look into the experimental protocols that have defined their research and development.

A Historical Perspective: From Atomic Aspirations to Industrial Workhorses

The story of hydrogenated terphenyls is intrinsically linked to the dawn of the nuclear age. In the mid-20th century, the quest for efficient and safe nuclear reactors spurred the development of novel heat transfer fluids and moderators. Unhydrogenated terphenyl mixtures, marketed under the trade name Santowax R, were initially investigated.[1] These mixtures, composed of ortho-, meta-, and para-terphenyl isomers, exhibited remarkable resistance to heat and radiation.[1]